[Acetyl(methyl)amino]methyl-(2-phenylethyl)phosphinic acid
Description
[Acetyl(methyl)amino]methyl-(2-phenylethyl)phosphinic acid is an organic compound with the molecular formula C₁₂H₁₈NO₃P It is characterized by the presence of an acetyl group, a methylamino group, a phenylethyl group, and a phosphinic acid moiety
Properties
IUPAC Name |
[acetyl(methyl)amino]methyl-(2-phenylethyl)phosphinic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18NO3P/c1-11(14)13(2)10-17(15,16)9-8-12-6-4-3-5-7-12/h3-7H,8-10H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOZPXXQIDSCRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CP(=O)(CCC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Acetyl(methyl)amino]methyl-(2-phenylethyl)phosphinic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Acetyl(methyl)amino Intermediate: This step involves the reaction of acetyl chloride with methylamine to form N-acetylmethylamine.
Introduction of the Phenylethyl Group: The next step involves the reaction of N-acetylmethylamine with 2-phenylethyl bromide in the presence of a base such as potassium carbonate to form the intermediate compound.
Formation of the Phosphinic Acid Moiety: The final step involves the reaction of the intermediate compound with phosphinic acid under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
[Acetyl(methyl)amino]methyl-(2-phenylethyl)phosphinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents such as tetrahydrofuran.
Substitution: Halogens, nucleophiles; typically carried out in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction may yield phosphine derivatives.
Scientific Research Applications
[Acetyl(methyl)amino]methyl-(2-phenylethyl)phosphinic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme activity and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and as an additive in industrial processes.
Mechanism of Action
The mechanism of action of [Acetyl(methyl)amino]methyl-(2-phenylethyl)phosphinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[Acetyl(methyl)amino]methyl-(2-phenylethyl)phosphonic acid: Similar structure but with a phosphonic acid moiety instead of a phosphinic acid moiety.
[Acetyl(methyl)amino]methyl-(2-phenylethyl)phosphine oxide: Similar structure but with a phosphine oxide moiety instead of a phosphinic acid moiety.
Uniqueness
[Acetyl(methyl)amino]methyl-(2-phenylethyl)phosphinic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
